3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide
Overview
Description
3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide typically involves the reaction of thiourea with α-halo carbonyl compounds. For instance, the reaction of thiourea with 4-chloroacetoacetyl chloride can yield the desired thiazole derivative . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours, followed by neutralization and extraction steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include additional purification steps such as recrystallization to obtain the compound in its hydrobromide form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-thiazole derivatives .
Scientific Research Applications
3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-thiazole: A simpler thiazole derivative with similar biological activity.
4-Methylthiazole: Another thiazole derivative with different substituents on the ring.
Thiazole-4-carboxylic acid: A thiazole derivative with a carboxylic acid group instead of a propionic acid group.
Uniqueness
3-(2-Amino-thiazol-4-yl)-propionic acid hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a propionic acid group allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)propanoic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEONMDQZNCQLMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCC(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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